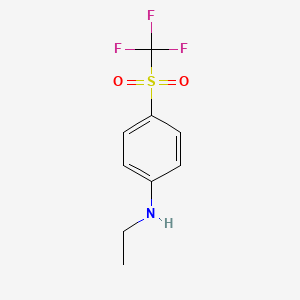

4-(Trifluoromethylsulfonyl)-N-ethylaniline

Descripción general

Descripción

4-(Trifluoromethylsulfonyl)-N-ethylaniline is an organic compound characterized by the presence of a trifluoromethylsulfonyl group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonyl)-N-ethylaniline typically involves the introduction of the trifluoromethylsulfonyl group to an aniline derivative. One common method includes the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Hypothetical Reactivity Based on Structural Analogues

While direct data is unavailable, the trifluoromethylsulfonyl (Tf) group is known to act as a strong electron-withdrawing group. This property could influence the reactivity of the aniline moiety in predictable ways:

Synthetic Challenges and Considerations

-

Stability : The Tf group’s electron-withdrawing nature may render the amine less nucleophilic, complicating typical aniline reactions (e.g., acylation, sulfonation).

-

Side Reactions : Competing decomposition pathways (e.g., cleavage of the sulfonyl group under reductive conditions) could dominate without optimized protocols.

-

Solubility : Ionic liquids like [BMMIM][NTf₂] (used in ) might enhance solubility in catalytic systems, but this remains speculative for the target compound.

Recommended Experimental Approaches

To explore the chemistry of 4-(Trifluoromethylsulfonyl)-N-ethylaniline , the following steps could be informed by existing methodologies:

-

Synthesis :

-

Catalytic Functionalization :

-

Three-Component Reactions :

Critical Data Gaps

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-(Trifluoromethylsulfonyl)-N-ethylaniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethylsulfonyl group enhances reactivity, allowing for various substitution reactions. For instance, it can undergo nucleophilic substitutions where the sulfonyl group is replaced by other functional groups under specific conditions.

Reactions Involving this compound

- Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with various nucleophiles.

- Oxidation and Reduction: This compound can participate in oxidation-reduction reactions, leading to different derivatives.

- Coupling Reactions: It is also involved in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for creating complex molecular architectures.

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound may exhibit significant biological activities. Studies have focused on its derivatives for potential antimicrobial and anticancer effects. For example, compounds derived from this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is believed to involve its interaction with specific molecular targets. The trifluoromethylsulfonyl group enhances lipophilicity and metabolic stability, facilitating effective interaction with biological membranes and enzymes. This characteristic is crucial for drug development aimed at improving pharmacokinetic properties.

Industrial Applications

Development of Advanced Materials

In industrial settings, this compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, including improved thermal stability and chemical resistance.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethylsulfonyl)-N-ethylaniline involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparación Con Compuestos Similares

Trifluoromethylsulfonyl Aniline: Similar structure but without the ethyl group.

Trifluoromethylthio Aniline: Contains a trifluoromethylthio group instead of the trifluoromethylsulfonyl group.

Pentafluorosulfanyl Aniline: Features a pentafluorosulfanyl group, offering different chemical properties.

Uniqueness: 4-(Trifluoromethylsulfonyl)-N-ethylaniline is unique due to the presence of both the trifluoromethylsulfonyl group and the ethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .

Actividad Biológica

4-(Trifluoromethylsulfonyl)-N-ethylaniline, an organic compound characterized by its trifluoromethylsulfonyl group attached to an aniline ring, has garnered attention in the fields of medicinal chemistry and biological research. This compound is noted for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The molecular structure of this compound is represented as follows:

This compound's unique trifluoromethylsulfonyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethylsulfonyl moiety can facilitate the compound's penetration through biological membranes, allowing it to interact with enzymes and other proteins involved in cellular processes. The exact pathways are still under investigation, but initial studies suggest potential inhibition of key enzymes related to cancer progression and microbial resistance.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Preliminary findings suggest that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. In particular, studies have highlighted its effectiveness against breast and colon cancer cells, demonstrating a dose-dependent response in cell viability assays.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Method : MTT assay was performed on MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

- Results : IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT-29 cells, indicating potent anticancer activity.

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Enhanced lipophilicity |

| Trifluoromethylthioaniline | Moderate | Low | Lacks trifluoromethylsulfonyl group |

| Pentafluorosulfanyl aniline | Low | Moderate | Different fluorinated group |

Propiedades

IUPAC Name |

N-ethyl-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-2-13-7-3-5-8(6-4-7)16(14,15)9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTMMIOBUXJEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380673 | |

| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240490-01-1 | |

| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.